Digoxigenin monodigitoxoside

描述

准备方法

合成路线和反应条件

洋地黄毒苷单糖苷的合成通常涉及地高辛或其衍生物的水解 . 该过程可以使用各种水解酶或化学试剂在受控条件下进行,以确保糖苷键的选择性裂解 .

工业生产方法

洋地黄毒苷单糖苷的工业生产通常采用高效液相色谱(HPLC)对化合物进行纯化和定量 . 此方法确保最终产品具有高纯度和一致性,这对其在药物制剂中的应用至关重要。

化学反应分析

反应类型

洋地黄毒苷单糖苷会发生多种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,导致形成氧化衍生物。

还原: 这种反应涉及添加氢气或去除氧气,导致化合物的还原形式。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及各种用于取代反应的催化剂 . 这些反应的条件通常是温和至中等温度,中性至弱酸性pH值。

形成的主要产物

科学研究应用

Pharmacological Applications

Cardiac Glycoside Activity

Digoxigenin monodigitoxoside is a derivative of digoxin, a well-known cardiac glycoside. Research indicates that this compound exhibits enhanced therapeutic ranges compared to other derivatives. In studies involving cat heart preparations, it was found that this compound displayed superior inotropic effects, which are crucial for improving myocardial contractility without significantly increasing the risk of arrhythmias .

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound serves as an excellent substrate for UDP-glucuronosyltransferases, enzymes involved in drug metabolism. The compound has shown an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min, indicating its effective conjugation and potential for therapeutic monitoring in clinical settings .

Immunological Applications

Enzyme Immunoassays

The development of enzyme immunoassays (EIAs) utilizing this compound has opened avenues for specific measurement of digitoxin levels in serum. These assays exhibit high specificity with low cross-reactivity to metabolites, making them suitable for pharmacokinetic studies and therapeutic monitoring . The quantification range established for these assays is between 1 to 70 ng/mL, showcasing their precision and reliability in clinical diagnostics .

Case Study 1: Therapeutic Monitoring of Cardiac Patients

A longitudinal study was conducted on patients receiving digoxin therapy where this compound was utilized as a marker for monitoring therapeutic levels. The study highlighted the importance of maintaining optimal drug levels to avoid toxicity while ensuring efficacy. The findings revealed that patients who had their levels monitored using the EIA method showed improved outcomes compared to those who were not regularly monitored.

Case Study 2: Enzyme Activity in Liver Microsomes

Another case study focused on the enzyme activity associated with this compound in liver microsomes. It illustrated how the compound's interaction with UDP-glucuronosyltransferase could influence drug metabolism rates, impacting overall pharmacotherapy strategies in patients with varying metabolic profiles.

Summary of Findings

作用机制

相似化合物的比较

类似化合物

与洋地黄毒苷单糖苷类似的化合物包括:

洋地黄毒苷双糖苷: 地高辛的另一种代谢产物,具有两个地高辛糖基残基.

地高辛: 一种具有类似药理特性的心脏糖苷.

二氢地高辛: 地高辛的还原形式,具有不同的药代动力学行为.

独特性

洋地黄毒苷单糖苷的独特性在于其特定的糖苷结构,它影响其生物利用度和代谢 . 它对Na-K ATP酶的选择性抑制使其成为治疗心力衰竭和其他心脏疾病的宝贵化合物 .

生物活性

Digoxigenin monodigitoxoside (DGM) is a cardiac glycoside derivative primarily known for its role as a Na+/K+-ATPase inhibitor. It is a metabolite of digoxin, which is widely used in the treatment of heart conditions such as congestive heart failure and atrial fibrillation. This article explores the biological activity of DGM, including its mechanisms of action, pharmacological effects, and relevant case studies.

DGM exerts its biological effects primarily through the inhibition of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion balance. This inhibition leads to increased intracellular sodium levels, which in turn causes an increase in intracellular calcium via the sodium-calcium exchanger. The resulting elevated calcium levels enhance cardiac contractility, a property that is particularly beneficial in treating heart failure.

Binding Affinity and Inhibition Potency

DGM has been shown to have a binding affinity of 0.829 and an inhibitory potency relative to [3H]ouabain of 1.07 in competitive binding assays using purified lamb Na+/K+-ATPase. It exhibits selectivity for the alpha3beta1 isoform over alpha1beta1 and alpha2beta1 isoforms, with dissociation constants (Kd) of 31.8 nM, 65 nM, and 35 nM, respectively .

Inotropic Response

Studies indicate that DGM produces a more potent inotropic response than digoxin itself. In perfused guinea pig hearts, DGM elicited increases in contractility by 60%, compared to 46% for digoxin .

Study on Substrate Specificity

A significant study investigated the substrate specificity of UDP-glucuronosyltransferase (UGT) for DGM. It was found that DGM is an excellent substrate for UGT, with an apparent Km of 5.8 µM and a Vmax of approximately 150 pmoles/mg microsomal protein/min. This suggests that DGM undergoes extensive metabolism in the liver, influencing its pharmacokinetics .

Immunoassay Reactivity

Research comparing immunoassays for digoxin and its metabolites revealed that the reactivity of DGM was closely aligned with its pharmacological activity. For instance, the ACS digoxin assay demonstrated a correlation coefficient of 0.96 when comparing immunoreactivity with human heart receptor reactivities . This highlights the importance of understanding metabolite behavior in therapeutic monitoring.

Comparative Table: Biological Activities of Cardiac Glycosides

| Compound | Binding Affinity (Kd) | Inotropic Effect (%) | Metabolism Site |

|---|---|---|---|

| Digoxin | Not specified | 46 | Kidney |

| This compound | 31.8 nM | 60 | Liver |

| Digitoxin | Not specified | Not available | Liver |

属性

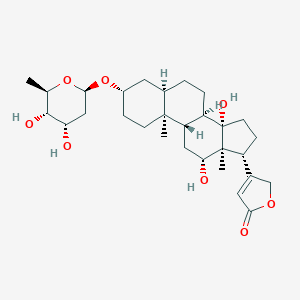

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309084 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-63-6 | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-mono(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。